molecular formula C22H25N3O2S B13857395 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one

2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one

Cat. No.: B13857395
M. Wt: 395.5 g/mol
InChI Key: JPRFRJVXFRRVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thieno[3,2-c]pyridine analogs, such as:

Uniqueness

What sets 2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-3-24-15-20(17-7-5-4-6-8-17)21-19(22(24)27)13-18(28-21)14-23-9-11-25(12-10-23)16(2)26/h4-8,13,15H,3,9-12,14H2,1-2H3

InChI Key

JPRFRJVXFRRVNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)CN3CCN(CC3)C(=O)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.